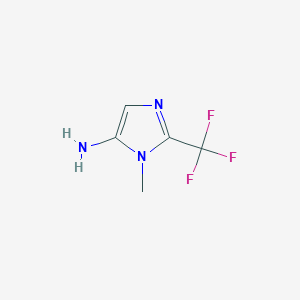

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine

Description

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXAXCMBVCZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (Step A)

-

- 1-fluoro-3-nitro-5-trifluoromethyl-benzene or 3-bromo-5-fluoro-benzotrifluoride as the aromatic electrophile

- 4-methyl-1H-imidazole as the nucleophile

Base:

Strong to mild bases such as potassium alkoxide, sodium alkoxide, sodium hydride, potassium carbonate, or potassium phosphate are used to deprotonate the imidazole and facilitate substitution.Solvent:

Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), 1-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (DMSO) provide an optimal medium.Conditions:

Reaction temperatures range from 70°C to 130°C, typically 75–100°C, with reaction times adjusted to maximize yield.Catalysts/Additives:

Transition metal catalysts (copper(I), palladium, or nickel salts) and coordinating ligands such as ethylenediamine or cyclohexanediamine may be employed to enhance reaction rates and selectivity.Reaction Example:

Reacting 1-fluoro-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of potassium carbonate in DMF at 90°C yields 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.

Reduction of Nitro Group (Step B)

Method:

Catalytic hydrogenation using hydrogen gas and a transition metal catalyst such as palladium on charcoal.Solvent:

Polar solvents like methanol or ethanol are preferred.Conditions:

Elevated temperature and pressure conditions are applied to ensure complete reduction of the nitro group to the corresponding amine.Outcome:

This step yields this compound, often isolated as its hydrochloride salt for purification.

Alternative Synthetic Routes

Direct Coupling:

Reacting 3-fluoro-5-trifluoromethyl-phenylamine directly with sodium salt of 4-methyl-imidazole in the presence of a transition metal catalyst and base in dipolar aprotic solvents at elevated temperatures (100–150°C) can also furnish the target compound.Bromination and Nitration Sequence:

Starting from 2-bromo-5-fluoro-benzotrifluoride, nitration with potassium nitrate and sulfuric acid produces 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, which is then reduced and coupled with 4-methyl-imidazole.

Purification and Salt Formation

The amine product is often isolated as its hydrochloride salt by treatment with aqueous HCl, improving stability and crystallinity.

The free base can be regenerated by neutralization with aqueous sodium hydroxide and extraction or crystallization.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Reactants | Base/Catalyst | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|---|---|

| A | Nucleophilic Aromatic Substitution | 1-fluoro-3-nitro-5-trifluoromethyl-benzene + 4-methyl-1H-imidazole | Potassium carbonate, copper(I) salt, ethylenediamine | DMF, DMA, NMP, DMSO | 70–130 | Polar aprotic solvent critical |

| B | Catalytic Hydrogenation | Nitro intermediate | Pd/C catalyst, H2 gas | Methanol, ethanol | Elevated (e.g., 40–80) | Converts nitro to amine |

| Alt. | Direct Coupling | 3-fluoro-5-trifluoromethyl-phenylamine + sodium salt of 4-methyl-imidazole | Copper(I), palladium, or nickel catalyst | DMF, diglyme, NMP | 100–150 | One-pot coupling alternative |

| Purif. | Salt formation | Amine product | Aqueous HCl | Water, organic solvents | Ambient | Improves isolation and stability |

Research Findings and Optimization Notes

Use of microwave irradiation can accelerate the nucleophilic substitution step, improving yields and reducing reaction times.

Continuous flow reactors with enhanced heat exchange capacity have been demonstrated to improve selectivity and scalability.

Choice of base and solvent critically influences reaction efficiency; potassium alkoxides and polar aprotic solvents are preferred.

Transition metal catalysts and coordinating ligands significantly enhance coupling yields and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and aryl halides can be employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine with related imidazole derivatives:

Key Observations :

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound enhances lipophilicity (clogP ~1.4) compared to halogenated analogs like 5-(4-fluorophenyl)-1H-imidazol-2-amine (clogP ~0.9), favoring membrane permeability .

- Ring Saturation : Dihydroimidazole derivatives (e.g., ) exhibit higher solubility in aqueous media due to reduced aromaticity .

- Aryl vs. Alkyl Substituents : Aryl-imidazole hybrids (e.g., ) show stronger π-π stacking interactions with biological targets but may suffer from metabolic oxidation .

Stability and Reactivity

- Chemical Stability : The -CF₃ group in the target compound resists hydrolysis better than nitro groups (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine in ), which are prone to reduction .

- Thermal Stability : Trifluoromethylated imidazoles (e.g., ) decompose at ~250°C, similar to the target compound, making them suitable for high-temperature reactions .

Biological Activity

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a trifluoromethyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Pseudomonas aeruginosa and Bacillus sp., revealing a minimum inhibitory concentration (MIC) that indicates moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 6.0 |

| Bacillus sp. | 3.9 |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound was found to induce cell cycle arrest and apoptosis in these cells.

Case Study: Cell Cycle Analysis

In a study involving HCT-116 cells, treatment with the compound resulted in:

- G0/G1 Phase Arrest: Increased population indicating halted cell proliferation.

- Apoptosis Induction: A significant rise in sub-G1 cells was observed, suggesting the initiation of programmed cell death.

The IC50 values for these effects were calculated, demonstrating that the compound effectively reduces cell viability at low concentrations .

Enzyme Inhibition

This compound has also been identified as an inhibitor of several tyrosine kinases, including c-Abl and PDGF-R. These kinases are critical in various signaling pathways associated with cancer progression.

| Enzyme Target | Inhibition Activity |

|---|---|

| c-Abl | Yes |

| PDGF-R | Yes |

| VEGF-R | Yes |

This inhibition suggests potential applications in treating neoplastic diseases such as leukemia .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine?

- Methodological Answer : The synthesis typically involves cyclization of amidine precursors or functionalization of pre-formed imidazole cores. For example, substituted imidazoles can be synthesized via base-promoted reactions between amidines and ketones, as demonstrated in spiro-fused dihydroimidazolone syntheses . Modifications may include introducing trifluoromethyl groups via electrophilic trifluoromethylation or using trifluoromethyl-containing building blocks during cyclization. Characterization often employs H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should evaluate the compound’s resistance to hydrolysis, oxidation, and photodegradation. Accelerated stability testing under acidic/basic conditions (e.g., pH 3–10 buffers) and exposure to UV light can identify degradation pathways. Analytical techniques like HPLC-MS monitor decomposition products, while thermogravimetric analysis (TGA) assesses thermal stability. Computational tools, such as density functional theory (DFT), predict reactive sites susceptible to degradation .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens include antimicrobial susceptibility testing (e.g., broth microdilution for MIC determination) and enzyme inhibition assays targeting kinases or proteases. For example, imidazole derivatives with trifluoromethyl groups have shown antimicrobial activity in similar studies . Cell viability assays (MTT or resazurin-based) in cancer or microbial cell lines provide cytotoxicity profiles. Dose-response curves and IC values guide further mechanistic studies.

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent, pH) or impurities in synthesized batches. Reproducibility checks under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) are critical. Advanced analytical techniques like LC-MS/MS quantify trace impurities, while isothermal titration calorimetry (ITC) validates target binding affinities. Meta-analysis of published data identifies confounding factors, such as substituent positional isomerism .

Q. What strategies optimize the yield and regioselectivity of this compound synthesis?

- Methodological Answer : Reaction optimization involves screening catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients. For regioselective trifluoromethylation, directing groups (e.g., nitro or amino) on the imidazole ring can guide substitution patterns. Computational reaction path searches (using software like Gaussian or ORCA) model transition states to predict regiochemical outcomes . Continuous-flow reactors enhance reproducibility and scalability compared to batch methods .

Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced properties?

- Methodological Answer : Systematic modification of the imidazole scaffold—such as varying substituents at positions 1, 2, or 5—combined with in silico docking (e.g., AutoDock Vina) identifies pharmacophoric features. For instance, replacing methyl with bulkier alkyl groups may improve membrane permeability, while fluorinated analogs enhance metabolic stability. Biological assays paired with QSAR models quantify contributions of substituents to activity .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the trifluoromethyl group in this compound?

- Methodological Answer : F NMR probes the electronic environment and conformational dynamics of the CF group. X-ray photoelectron spectroscopy (XPS) measures binding energies to assess electron-withdrawing effects. Time-resolved fluorescence spectroscopy evaluates how the CF group influences excited-state behavior, relevant for photostability or fluorescence-based applications .

Methodological Considerations

- Experimental Design : Prioritize orthogonal validation (e.g., combining NMR, HRMS, and crystallography) to confirm compound identity, especially given the potential for positional isomerism in imidazole derivatives .

- Data Interpretation : Use multivariate analysis to disentangle steric, electronic, and solubility effects in biological assays. For computational studies, validate force fields or basis sets against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.